2-Chloro-6-fluorobenzylzinc chloride

Catalog No.
S1910336
CAS No.
307531-98-2
M.F
C7H5Cl2FZn
M. Wt
244.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-6-fluorobenzylzinc chloride

CAS Number

307531-98-2

Product Name

2-Chloro-6-fluorobenzylzinc chloride

IUPAC Name

1-chloro-3-fluoro-2-methanidylbenzene;chlorozinc(1+)

Molecular Formula

C7H5Cl2FZn

Molecular Weight

244.4 g/mol

InChI

InChI=1S/C7H5ClF.ClH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1

InChI Key

FSRXWZMAKIGTQE-UHFFFAOYSA-M

SMILES

[CH2-]C1=C(C=CC=C1Cl)F.Cl[Zn+]

Canonical SMILES

[CH2-]C1=C(C=CC=C1Cl)F.Cl[Zn+]

Organic Synthesis

  • Carbon-Carbon Bond Formation: 2-Chloro-6-fluorobenzylzinc chloride is a valuable reagent for Negishi coupling reactions. Negishi coupling is a powerful tool for forming carbon-carbon bonds between an organic halide (aryl or vinyl halide) and an alkyl, alkenyl, or aryl zinc compound. In this reaction, 2-chloro-6-fluorobenzylzinc chloride acts as the nucleophilic coupling partner, allowing for the introduction of a 2-chloro-6-fluorobenzyl group into various organic molecules. This specific compound offers the advantage of incorporating both a chloro and a fluoro substituent, which can be beneficial for fine-tuning the properties of the final product [].

2-Chloro-6-fluorobenzylzinc chloride is an organozinc compound with the molecular formula C7H5Cl2FZn\text{C}_7\text{H}_5\text{Cl}_2\text{FZn} and a molecular weight of approximately 244.4 g/mol. It features a benzyl group substituted with chlorine and fluorine atoms, making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions. The compound is typically handled as a solution in tetrahydrofuran (THF) and is known for its reactivity towards electrophiles, which makes it useful in various chemical transformations .

  • Cross-Coupling Reactions: It can be used in Suzuki-Miyaura reactions to form biaryl compounds by coupling with aryl halides or other electrophiles.
  • Nucleophilic Substitution: The zinc center can act as a nucleophile, facilitating substitution reactions with various electrophiles.
  • Formation of Carbon-Carbon Bonds: This compound is particularly effective in forming carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.

The synthesis of 2-chloro-6-fluorobenzylzinc chloride typically involves the following steps:

  • Preparation of 2-Chloro-6-fluorobenzyl Chloride: This precursor can be synthesized through electrophilic aromatic substitution reactions using chlorination and fluorination methods on benzyl derivatives.
  • Reaction with Zinc: The chlorinated compound is then reacted with zinc metal in an anhydrous solvent like tetrahydrofuran to form the organozinc compound. This reaction often requires heat and an inert atmosphere to prevent moisture interference .
  • Purification: The resulting product is purified using standard techniques such as distillation or chromatography to obtain pure 2-chloro-6-fluorobenzylzinc chloride.

2-Chloro-6-fluorobenzylzinc chloride finds applications primarily in:

  • Organic Synthesis: It serves as a key reagent for constructing complex organic molecules, particularly in pharmaceutical chemistry.
  • Material Science: Used in the development of new materials through polymerization reactions.
  • Agricultural Chemistry: Potentially useful in synthesizing agrochemicals due to its ability to form carbon-carbon bonds efficiently.

Interaction studies of 2-chloro-6-fluorobenzylzinc chloride focus on its reactivity with various electrophiles and substrates. These studies help elucidate its behavior in different chemical environments, particularly how it can be utilized to modify other compounds effectively. The interactions are often evaluated through kinetic studies and mechanistic investigations using spectroscopic methods .

Several compounds share structural similarities with 2-chloro-6-fluorobenzylzinc chloride, including:

Compound NameMolecular FormulaUnique Features
2-Chloro-4-fluorobenzylzinc chlorideC7H5ClFZnDifferent substitution pattern on the benzene ring
4-Chlorobenzylzinc chlorideC7H8ClZnLacks fluorine; used in similar coupling reactions
Benzylzinc chlorideC7H7ZnNo halogen substitutions; simpler reactivity

Uniqueness

The uniqueness of 2-chloro-6-fluorobenzylzinc chloride lies in its specific combination of chlorine and fluorine substituents on the benzene ring, which can significantly influence its reactivity and the properties of the final products formed during

Hydrogen Bond Acceptor Count

2

Exact Mass

241.904375 g/mol

Monoisotopic Mass

241.904375 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-08-16

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